2,2-Diphenyl-1-oxa-2-silacyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1-oxa-2-silacyclohexane is an organosilicon compound with the molecular formula C16H18OSi. It is a member of the silacyclohexane family, characterized by a six-membered ring containing silicon and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-oxa-2-silacyclohexane typically involves the reaction of diphenylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silacyclohexane ring .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-oxa-2-silacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted silacyclohexanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Diphenyl-1-oxa-2-silacyclohexane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-oxa-2-silacyclohexane involves its interaction with various molecular targets and pathwaysSpecific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-oxa-2-silacyclohexane: Similar in structure but with methyl groups instead of phenyl groups.
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: A smaller ring structure with similar chemical properties.
2,2-Diphenyl-1,3-dioxa-2-silacyclohexane: Contains an additional oxygen atom in the ring.
Uniqueness
2,2-Diphenyl-1-oxa-2-silacyclohexane is unique due to its phenyl groups, which provide distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
17933-86-7 |
---|---|
Molecular Formula |
C16H18OSi |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
2,2-diphenyloxasilinane |
InChI |
InChI=1S/C16H18OSi/c1-3-9-15(10-4-1)18(14-8-7-13-17-18)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
OORVZQLIPPWMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.